Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate
Description
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Properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-6-9-7-16-13-11(12(9)23-8-10(19)22-4)14(20)18(3)15(21)17(13)2/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHZYYBWKTIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)OC)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to microbial death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination.
Biological Activity
Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 446.95 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has been evaluated for its efficacy against various cancer types including lymphoma and solid tumors. Its mechanism involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
- A study highlighted its role as an inhibitor of mTOR kinase, which is crucial in regulating cell growth and metabolism .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Immunomodulatory Effects :
Case Studies
Several case studies have documented the biological effects of similar compounds within the pyrido[2,3-d]pyrimidine class:
- Case Study 1 : A derivative of this compound was tested in vitro against glioma cells and showed significant cytotoxic effects at low micromolar concentrations.
- Case Study 2 : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor size in murine models of cancer, indicating potential therapeutic applications.
Research Findings
A summary of key findings from recent literature includes:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinase Activity : The compound acts as an ATP-competitive inhibitor targeting key kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The synthesis of structurally analogous pyrido[2,3-d]pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, thioether linkages can be introduced via reaction of a pyrimidinone precursor with a thiol-containing reagent under basic conditions (e.g., KOH in ethanol) . Key parameters include solvent polarity (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios to minimize byproducts like disulfides. Reaction monitoring via TLC or HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A combination of H/C NMR (to confirm substituent positions and thioether linkage), high-resolution mass spectrometry (HRMS for molecular ion validation), and IR spectroscopy (to identify carbonyl stretches at ~1700 cm) is critical. X-ray crystallography may resolve ambiguities in complex stereochemistry, as demonstrated for similar pyrido[2,3-d]pyrimidines .
Q. What stability considerations are essential for storing and handling this compound?
Pyrido[2,3-d]pyrimidine derivatives with thioether bonds are sensitive to oxidation and hydrolysis. Storage under inert atmosphere (N or Ar) at –20°C in anhydrous DMSO or DMF is advised. Regular purity checks via HPLC are recommended to detect degradation products .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
Systematic optimization via Design of Experiments (DoE) is effective. For example, varying catalyst loadings (e.g., KOH or EtN), solvent systems (polar aprotic vs. protic), and reaction time (monitored by in situ FTIR) can identify ideal conditions. Evidence from similar syntheses shows that reducing excess thiol reagents minimizes disulfide byproducts .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic tautomerism in pyrido[2,3-d]pyrimidine systems. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison. Additionally, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity .
Q. How can computational methods predict this compound’s reactivity or biological interactions?
Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites). Quantitative structure-activity relationship (QSAR) models trained on analogous compounds may predict pharmacokinetic properties .
Q. What experimental approaches investigate degradation pathways under environmental conditions?
Accelerated stability studies (e.g., exposure to UV light, humidity, or oxidizing agents) coupled with LC-MS/MS analysis identify degradation products. Membrane separation technologies (e.g., ultrafiltration) isolate intermediates, while isotopic labeling tracks reaction pathways .
Q. How do structural modifications influence the biological activity of pyrido[2,3-d]pyrimidine derivatives?
Comparative studies on analogs (e.g., ethyl vs. methyl esters, substituent variations at the 6-propyl group) reveal structure-activity trends. For example, bulkier alkyl chains may enhance lipophilicity and membrane permeability, as seen in related triazolo-pyrimidines .
Methodological Notes
- Synthesis Optimization : Use CRDC subclass RDF2050108 (process control and simulation) to model reaction kinetics .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI/SMILES validation) to ensure accuracy .
- Theoretical Frameworks : Align experimental design with guiding principles of evidence-based inquiry, such as linking degradation studies to atmospheric chemistry models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
